4-(Benzyloxy)-3-hydroxybenzoic acid
Overview
Description
4-(Benzyloxy)-3-hydroxybenzoic acid is a substituted benzoic acid that can be prepared by the benzylation of 4-hydroxybenzoic acid with benzyl bromide . It has a molecular formula of C14H12O3 and a molecular weight of 228.2433 .
Synthesis Analysis
The synthesis of 4-(Benzyloxy)-3-hydroxybenzoic acid involves various reactions. For instance, it can be synthesized by four Schiff base ligands obtained from the condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives .Molecular Structure Analysis
The molecular structure of 4-(Benzyloxy)-3-hydroxybenzoic acid can be represented as C14H12O3 . More details about its structure can be found in the 2D Mol file or the computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving 4-(Benzyloxy)-3-hydroxybenzoic acid are diverse. For example, it can participate in Suzuki–Miyaura coupling reactions . It can also undergo oxidation of alkyl side-chains .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(Benzyloxy)-3-hydroxybenzoic acid include its molecular weight, solubility, and reactivity. It is soluble in alcohol, benzene, and diethyl ether, and practically insoluble in water .Scientific Research Applications
Green Chemistry and Organic Synthesis
In the field of green chemistry and organic synthesis, 4-(Benzyloxy)-3-hydroxybenzoic acid is used in the Williamson Synthesis of ethers . This method involves the reaction of 4-hydroxy benzoic acid and benzyl chloride using a surfactant as a catalyst . The targeted ether is completely immiscible in water but in association with the interface active surfactants, the production of such a hydrophobic organic compound in water has been made possible . The interaction of such unique chemo-, regio-and stereo-selectivity of surfactants made this reaction feasible . The FTIR spectrum of the product 4-benzyloxy benzoic acid shows peaks in the region of 2110 cm–1 (C=C) and 2925 cm–1 (–CH 2) .
Pharmaceutical and Medicinal Chemistry
Chalcones derivatives have wide applications in Pharmaceutical and medicinal chemistry . 1-(4-benzyloxy-5-chloro-2-hydroxy-3-iodophenyl)-3-(substitutedphenyl) prop-2-en-1-one Compounds were synthesized by coupling with aromatic substituted . Unfortunately, the detailed methods of application or experimental procedures, and the results or outcomes obtained are not available in the source.
Suzuki–Miyaura Coupling
In the field of organic chemistry, 4-(Benzyloxy)-3-hydroxybenzoic acid is used in the Suzuki–Miyaura coupling . This reaction is a type of palladium-catalyzed cross coupling, which is used to form carbon-carbon bonds . The process involves the use of a boron reagent, which is environmentally benign and readily prepared . Unfortunately, the detailed methods of application or experimental procedures, and the results or outcomes obtained are not available in the source.
Preparation of 1,3-phenylene bis (4-benzyloxybenzoate)
4-(Benzyloxy)-3-hydroxybenzoic acid may be used in the preparation of 1,3-phenylene bis (4-benzyloxybenzoate) . Unfortunately, the detailed methods of application or experimental procedures, and the results or outcomes obtained are not available in the source.
Preparation of (-)- (2 R,3 R)-5,7-bis (benzyloxy)-2- [3,4,5-tris (benzyloxy)-phenyl]chroman-3-yl- (4-benzyloxy)benzoate
4-(Benzyloxy)-3-hydroxybenzoic acid may also be used in the preparation of (-)- (2 R,3 R)-5,7-bis (benzyloxy)-2- [3,4,5-tris (benzyloxy)-phenyl]chroman-3-yl- (4-benzyloxy)benzoate . Unfortunately, the detailed methods of application or experimental procedures, and the results or outcomes obtained are not available in the source.
Medical Depigmentation
Monobenzone, also called 4-(Benzyloxy)phenol and monobenzyl ether of hydroquinone (MBEH) is an organic chemical in the phenol family with chemical formula C6H5CH2OC6H4OH . It is used as a topical drug for medical depigmentation . Unfortunately, the detailed methods of application or experimental procedures, and the results or outcomes obtained are not available in the source.
Thermodynamic Investigations
4-(Benzyloxy)-3-hydroxybenzoic acid is used in thermodynamic investigations . The enthalpy of sublimation and fusion of the compound are studied . Unfortunately, the detailed methods of application or experimental procedures, and the results or outcomes obtained are not available in the source.
Preparation of 4-Benzyloxyphenylacetic Acid
4-(Benzyloxy)-3-hydroxybenzoic acid can be used in the preparation of 4-Benzyloxyphenylacetic acid . Unfortunately, the detailed methods of application or experimental procedures, and the results or outcomes obtained are not available in the source.
properties
IUPAC Name |
3-hydroxy-4-phenylmethoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c15-12-8-11(14(16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRLTZBTFFXIPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50705699 | |
Record name | 4-(Benzyloxy)-3-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50705699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzyloxy)-3-hydroxybenzoic acid | |
CAS RN |
38853-28-0 | |
Record name | 4-(Benzyloxy)-3-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50705699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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